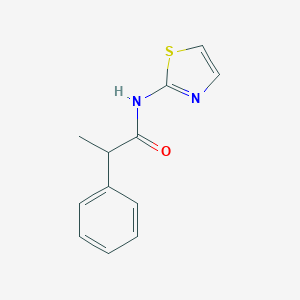
6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely used in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may induce apoptosis, which is a programmed cell death mechanism.
Biochemical and physiological effects:
6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial for the treatment of inflammatory diseases and oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide in lab experiments include its potential therapeutic applications, its anti-cancer properties, and its anti-inflammatory and anti-oxidant properties. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide. One direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another direction is to explore its potential use in the treatment of inflammatory diseases and oxidative stress-related disorders. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide can be achieved through a multistep process. The first step involves the reaction of 2-trimethylsilyloxy-1H-indole-3-carboxylic acid with fluoroacetic anhydride to obtain 2-trimethylsilyloxy-6-fluoro-1H-indole-3-carboxylic acid. This intermediate is then reacted with hydroxylamine-O-sulfonic acid to obtain the desired product.
Scientific Research Applications
6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
properties
Product Name |
6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide |
|---|---|
Molecular Formula |
C12H13FN2O2 |
Molecular Weight |
236.24 g/mol |
IUPAC Name |
6-fluoro-1-hydroxy-N,N,2-trimethylindole-3-carboxamide |
InChI |
InChI=1S/C12H13FN2O2/c1-7-11(12(16)14(2)3)9-5-4-8(13)6-10(9)15(7)17/h4-6,17H,1-3H3 |
InChI Key |
FZUQKEFIJPKMIF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1O)C=C(C=C2)F)C(=O)N(C)C |
Canonical SMILES |
CC1=C(C2=C(N1O)C=C(C=C2)F)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
![(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole](/img/structure/B258190.png)
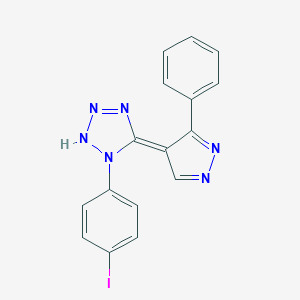

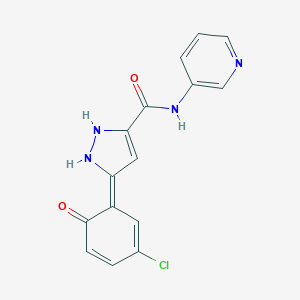
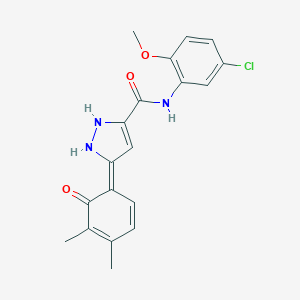

![10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2',3':4,5]pyrimido[1,2-c]phthalazin-12-one](/img/structure/B258202.png)
![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)
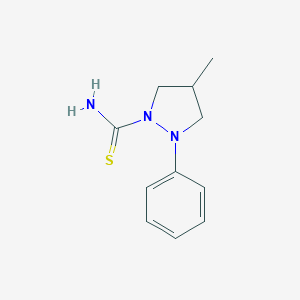
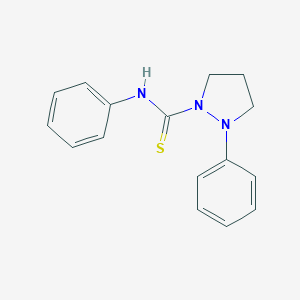
![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)
